2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol
Description
2-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol is a bicyclic amine derivative featuring a pyrrolo[1,2-a]pyrazine core fused with a hexahydro ring system and an ethanol substituent at the 2-position. This structure combines a rigid bicyclic framework with a polar hydroxyl group, making it a versatile scaffold for drug discovery and chemical synthesis.
Properties
IUPAC Name |
2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-7-6-10-4-5-11-3-1-2-9(11)8-10/h9,12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRSPDAYEJSSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484437 | |
| Record name | AG-F-38328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39186-51-1 | |
| Record name | AG-F-38328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol typically involves a multi-step process. One common method includes the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolo[1,2-a]pyrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The pyrrolo[1,2-a]pyrazine core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol side chain can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrrolo[1,2-a]pyrazine core.
Scientific Research Applications
2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Altered Substituents
A. 1-(3-Phenylpyrrolo[1,2-a]pyrazin-8-yl)ethanone (4a')
- Structure : Features a ketone group at the 8-position and a phenyl group at the 3-position.
- Synthesis : Prepared via AlCl₃-mediated acetylation of 3-phenylpyrrolo[1,2-a]pyrazine ().
- Properties: Reduced polarity compared to the ethanol derivative due to the ketone and phenyl groups, leading to lower aqueous solubility.
B. (5aR,9R)-2-[(Cyclopropylmethoxy)methyl]-5,5a,6,7,8,9-hexahydro-9-methyl-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine (18)
- Structure : Pyrido-pyrrolopyrazine core with cyclopropylmethoxy and methyl groups.
- Properties : Increased lipophilicity enhances blood-brain barrier penetration.
- Bioactivity : Potent 5-HT₂C receptor agonist with >100× selectivity over 5-HT₂A/2B receptors. Demonstrates the impact of fused pyridine rings on receptor binding .
C. (S)-Ethyl 2-[(3S,8aS)-3-Methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoate (Enalapril Related Compound D)
- Structure: Diketopiperazine ring fused with pyrrolopyrazine and a phenylbutanoate side chain.
- Properties : High molecular weight (358.43 g/mol) and ester functionality influence hydrolysis stability.
- Applications : ACE inhibitor impurity; highlights the role of diketopiperazine motifs in cardiovascular drug design .
Functional Group Comparisons
Pharmacological and Physicochemical Profiles
- Antimicrobial Activity : Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives inhibit Fusarium oxysporum via multitarget enzyme interactions, while hydrazone analogs show antifungal and anti-acetylcholinesterase activity .
- Antioxidant Properties: Hexahydro-pyrrolopyrazine-diones from Pseudomonas spp.
- CNS Activity: The ethanol substituent in the target compound may balance blood-brain barrier penetration and solubility, contrasting with GSK1614343’s trifluoromethyl group, which prioritizes lipophilicity for CNS targets .
Biological Activity
The compound 2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol is a member of the pyrrolopyrazine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Basic Characteristics
- Molecular Formula : C₈H₁₆N₂
- Molecular Weight : 140.226 g/mol
- CAS Number : 59436-17-8
- LogP : 0.272 (indicating moderate lipophilicity)
Structural Representation
The structural formula can be depicted as follows:
This structure includes a hexahydro-pyrrolo[1,2-a]pyrazine moiety, which is crucial for its biological interactions.
Pharmacological Effects
Research has indicated that compounds similar to This compound exhibit various pharmacological effects:
- Antioxidant Activity : Studies suggest that derivatives of pyrrolopyrazines can act as antioxidants by scavenging free radicals and reducing oxidative stress in cellular systems .
- Neuroprotective Effects : Some research indicates potential neuroprotective properties against neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems and reduction of neuroinflammation .
- Antimicrobial Properties : Compounds in this class have shown activity against certain bacterial strains, suggesting a role in developing new antimicrobial agents .
Study 1: Neuroprotection in Animal Models
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of a related compound on rat models of Parkinson's disease. The results indicated significant improvement in motor functions and a reduction in neuroinflammatory markers after treatment with the compound over a four-week period .
Study 2: Antioxidant Mechanism
In vitro studies demonstrated that the compound effectively reduced lipid peroxidation levels in liver cells exposed to oxidative stress. The mechanism involved upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Stepwise synthesis : Start with pyrrolo-pyrazine derivatives (e.g., hexahydro-3-isobutylpyrrolo[1,2-a]pyrazine-1,4-dione) as precursors. Use ethanol as a solvent and thionyl chloride (SOCl₂) for ester hydrolysis or activation. For example, refluxing with SOCl₂ in ethanol for 6 hours under controlled temperature (40–60°C) can yield intermediates, followed by neutralization with sodium bicarbonate to isolate products .
- Optimization : Adjust molar ratios (e.g., 1:1.1 substrate-to-reagent ratio), solvent polarity, and reaction time. Polar solvents like ethanol enhance nucleophilic substitution efficiency, while longer reflux durations (12+ hours) improve conversion rates .
- Yield analysis : Monitor by TLC or HPLC and optimize recrystallization (e.g., ethyl acetate for pale-yield solids) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- Mass spectrometry (MS) : Use electron ionization (EI-MS) with NIST-standardized libraries to match fragmentation patterns (e.g., m/z 210.27 for C₁₁H₁₈N₂O₂ derivatives) .
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR in DMSO-d₆ or CDCl₃ to identify protons on the pyrrolo-pyrazine core (e.g., δ 1.44 ppm for tert-butyl groups, δ 7.35–8.08 ppm for aromatic protons) .
- Infrared (IR) spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1716 cm⁻¹ for lactams) .
- Purity validation : Combine GC-MS with polar/non-polar columns (e.g., DB-5MS) to resolve isomers and quantify impurities .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) guide the design of novel derivatives with enhanced bioactivity?
- Methodology :
- Reaction path search : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitutions. For example, calculate activation energies for ethanol-mediated nucleophilic attacks on pyrrolo-pyrazine cores .
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis. Tools like AutoDock Vina can predict binding affinities for substituents like ethyl or propyl groups .
- Feedback loops : Integrate experimental data (e.g., yields, spectral data) into computational workflows to refine models and iteratively optimize reaction conditions .
Q. What strategies resolve contradictions in spectral data when characterizing structurally similar pyrrolo-pyrazine derivatives?
- Methodology :
- Cross-validation : Combine multiple techniques (e.g., ¹³C-NMR for carbon environments, HSQC for proton-carbon correlations) to distinguish between isomers. For example, differentiate hexahydro vs. octahydro configurations via NOESY for spatial proximity .
- High-resolution MS (HRMS) : Confirm molecular formulas (e.g., C₉H₁₈N₂ vs. C₁₃H₁₄N₂·HCl) with <2 ppm mass accuracy .
- Crystallography : If crystals are obtainable, use X-ray diffraction to resolve ambiguous proton assignments in NMR .
Q. How can reaction fundamentals inform the design of scalable reactors for multi-step syntheses of pyrrolo-pyrazine derivatives?
- Methodology :
- Kinetic studies : Determine rate laws for key steps (e.g., ester hydrolysis under basic conditions). Use in situ IR or Raman spectroscopy to monitor intermediate formation .
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer. For example, optimize residence times for SOCl₂-mediated reactions to minimize byproducts .
- Process control : Use simulations (e.g., Aspen Plus) to model solvent recovery, temperature gradients, and catalyst recycling .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported yields or spectral data across literature sources?
- Methodology :
- Reproducibility protocols : Strictly adhere to documented procedures (e.g., reagent purity, solvent drying). For example, sodium hydroxide concentration (5M vs. 2M) drastically affects hydrolysis rates .
- Error analysis : Cross-reference NIST data caveats (e.g., potential omissions in GC-MS libraries) and replicate experiments with independent analytical setups .
- Peer validation : Share raw spectral data (e.g., via open-access platforms) for community verification .
Experimental Design for Novel Applications
Q. What methodologies enable the synthesis of water-soluble derivatives for biomedical applications?
- Methodology :
- Functionalization : Introduce polar groups (e.g., -OH, -COOH) via post-synthetic modifications. For example, ester hydrolysis under basic conditions (NaOH/ethanol, 12-hour reflux) yields carboxylic acids .
- Salt formation : React with HCl to form hydrochlorides, improving solubility (e.g., 1-phenyltetrahydropyrrolo-pyrazine·HCl) .
- Micellar encapsulation : Use amphiphilic polymers (e.g., PEGylated lipids) to solubilize hydrophobic derivatives .
Tables of Key Data
| Analytical Technique | Key Parameters | Reference |
|---|---|---|
| EI-MS | m/z 210.27 (C₁₁H₁₈N₂O₂), NIST RI: 1450–1600 | |
| ¹H-NMR (DMSO-d₆) | δ 1.44 (s, 18H, tBu), δ 7.68 (s, 1H, ar) | |
| IR Spectroscopy | 1716 cm⁻¹ (C=O stretch) |
| Synthetic Condition | Optimal Parameters | Reference |
|---|---|---|
| Ester hydrolysis | 5M NaOH, ethanol, 12-hour reflux | |
| Thionyl chloride reaction | 1:1.1 substrate:SOCl₂, 6-hour reflux |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
